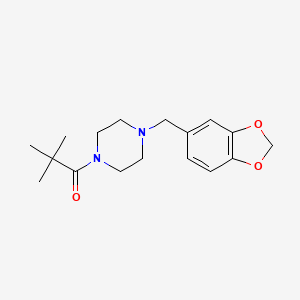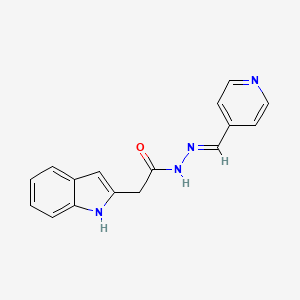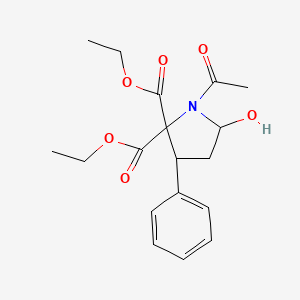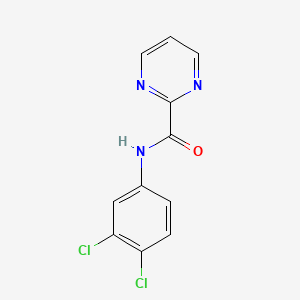
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,2-dimethylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related organotin(IV) derivatives from the reaction of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate with triorganotin(IV) chlorides and diorganotin(IV) dichlorides has been reported. These compounds have shown significant antibacterial and antifungal activity, as well as cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).
Molecular Structure Analysis
Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveal similar molecular conformations but different intermolecular interactions, highlighting the importance of molecular structure on the physical and chemical properties of these compounds (Mahesha et al., 2019).
Chemical Reactions and Properties
A novel synthesis approach for bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrates significant antibacterial and biofilm inhibition activities, indicating the reactivity and potential utility of these compounds in medicinal chemistry (Mekky & Sanad, 2020).
Physical Properties Analysis
The synthesis and characterization of piperazine derivatives highlight the role of structural modifications on the physical properties of these molecules, including their antimicrobial activities. This research underscores the importance of understanding the physical aspects of these compounds for their application in drug design (Rajkumar et al., 2014).
Chemical Properties Analysis
Research into the structural and functional aspects of piperazine derivatives, such as dopamine D4 receptor antagonists, provides insights into their chemical properties and potential therapeutic applications. The selectivity and potency of these compounds against specific receptors underscore the significance of chemical property analysis in drug discovery (Nakane et al., 2005).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)16(20)19-8-6-18(7-9-19)11-13-4-5-14-15(10-13)22-12-21-14/h4-5,10H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFNQGPBXZRJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)


![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)

![5,8-dimethyl-2-{[4-(3-pyrrolidinyl)-1-piperazinyl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5601963.png)
![4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine](/img/structure/B5601970.png)
